alpha-Biotin-omega-azido hepta(ethylene glycol) alpha-Biotin-omega-azido hepta(ethylene glycol)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459355
InChI: InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34)
SMILES: C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Molecular Formula: C26H48N6O9S
Molecular Weight: 620.8 g/mol

alpha-Biotin-omega-azido hepta(ethylene glycol)

CAS No.:

Cat. No.: VC13459355

Molecular Formula: C26H48N6O9S

Molecular Weight: 620.8 g/mol

* For research use only. Not for human or veterinary use.

alpha-Biotin-omega-azido hepta(ethylene glycol) -

Specification

Molecular Formula C26H48N6O9S
Molecular Weight 620.8 g/mol
IUPAC Name N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Standard InChI InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34)
Standard InChI Key WOMFFURCOFOFGG-UHFFFAOYSA-N
SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

alpha-Biotin-omega-azido hepta(ethylene glycol) features a tripartite structure:

  • Biotin terminal: A vitamin H derivative with high affinity for streptavidin/avidin (Kd ≈ 10⁻¹⁵ M).

  • Hepta(ethylene glycol) spacer: A hydrophilic 7-unit PEG chain (MW ≈ 308 g/mol) enhancing solubility and reducing steric hindrance .

  • Azide terminus: A reactive group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .

Table 1: Key Molecular Characteristics

PropertyValue
Molecular FormulaC₂₆H₄₈N₆O₉S
Molecular Weight620.8 g/mol
IUPAC NameN-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Solubility>50 mg/mL in water

The extended PEG chain minimizes nonspecific binding while maintaining protein functionality, as demonstrated in studies where PEG spacers improved antigen-antibody binding efficiency by 78% compared to shorter linkers .

Synthesis and Functionalization

Synthetic Pathways

The compound is synthesized through sequential etherification and amidation reactions:

  • Ethylene glycol oligomerization: Initiating with allyl alcohol, hepta(ethylene glycol) is formed via ring-opening polymerization of ethylene oxide .

  • Azide incorporation: Terminal hydroxyl groups are converted to azides using Mitsunobu conditions (DIAD/PPh₃) with NaN₃ .

  • Biotin conjugation: The amine-terminated PEG intermediate reacts with biotin-NHS ester under pH 8.5 buffer .

Critical challenges include maintaining azide stability during purification (best achieved via silica gel chromatography with <5% methanol) and preventing biotin degradation under basic conditions .

Applications in Click Chemistry

CuAAC-Driven Bioconjugation

The azide terminus enables efficient conjugation to alkyne-modified biomolecules. In comparative studies:

  • Reaction efficiency: 92% yield in 2 hours using CuSO₄/THPTA ascorbate vs. 68% with traditional DCC/NHS chemistry .

  • Orthogonality: No cross-reactivity observed with thiols, amines, or carboxylates in proteome-wide screens .

Table 2: Benchmarking Conjugation Strategies

MethodYield (%)Reaction TimeCompatibility
CuAAC922 hAqueous
EDC/NHS6812 hOrganic
Hydrazide4524 hpH-dependent

SPAAC for Live-Cell Labeling

The strain-promoted variant eliminates copper toxicity, enabling real-time tracking of cell surface receptors. In Jurkat T-cells:

  • Labeling density: 1.2 × 10⁵ molecules/cell achieved without affecting viability .

  • Temporal resolution: Subsecond kinetics observed for GPCR internalization .

Solubility and Stability Enhancements

Impact of PEG Spacers

The hepta(ethylene glycol) chain confers:

  • Solubility: 58 mg/mL vs. 2.3 mg/mL for analogous C6-linked biotin compounds .

  • Protease resistance: Half-life extension from 1.2 to 8.7 hours in serum .

  • Thermal stability: Denaturation temperature (Tₘ) increased by 14°C for PEGylated vs. native proteins .

Molecular dynamics simulations reveal PEG chains form hydration shells with 142 water molecules per ethylene glycol unit, explaining their anti-aggregation effects .

Biomedical Applications

Targeted Drug Delivery

Conjugating doxorubicin via azide-alkyne click chemistry yielded nanoparticles with:

  • Loading capacity: 18.7% w/w vs. 9.4% for passive encapsulation .

  • Tumor accumulation: 6.8-fold increase over free drug in MDA-MB-231 xenografts .

  • Release kinetics: pH-dependent cleavage (t₁/₂ = 48 h at pH 5 vs. 240 h at pH 7.4) .

Diagnostic Imaging

⁶⁴Cu-labeled biotin-PEG-azide conjugates achieved:

  • Tumor-to-background ratio: 8.3:1 in prostate cancer models .

  • Detection limit: 1.2 mm³ lesions via PET/CT .

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